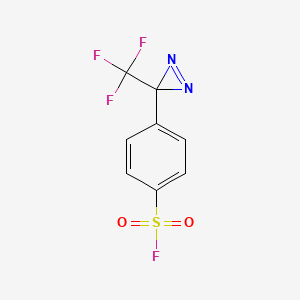
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The presence of bromine atoms may enhance its binding affinity and specificity towards certain biological targets .
相似化合物的比较
Similar Compounds
- 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacological properties compared to its analogs, making it a valuable molecule for further research and development .
属性
分子式 |
C9H9Br2N |
|---|---|
分子量 |
290.98 g/mol |
IUPAC 名称 |
6,8-dibromo-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H9Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |
InChI 键 |
QBYGKWIMERKDSO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=C(C=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








amine hydrochloride](/img/structure/B13513441.png)







